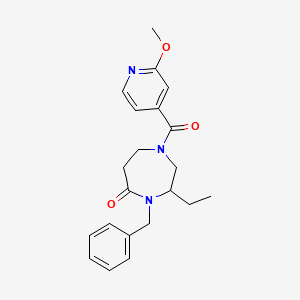

4-苄基-3-乙基-1-(2-甲氧基异烟酰基)-1,4-二氮杂戊环-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of 1,4-diazepines, a group known for their diverse chemical properties and potential biological activities. The interest in such compounds has been driven by their structural complexity and versatility in chemical reactions, making them valuable for various synthetic applications and studies on molecular interactions and mechanisms.

Synthesis Analysis

The synthesis of related 1,4-diazepines typically involves condensation reactions, regioselective thionation, and nucleophilic substitutions. For instance, El Bouakher et al. (2013) detailed the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones derivatives, showcasing the methodology for creating bis-functionalized 1,4-diazepines with good yields through efficient synthetic pathways (El Bouakher et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by single-crystal X-ray diffraction techniques, providing insights into their crystalline forms and molecular geometries. Yeong et al. (2018) studied the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, revealing its centrosymmetric triclinic space group and significant hydrogen bonding in the crystal packing (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions of this compound class include cycloadditions, nucleophilic substitutions, and rearrangements. Saito et al. (1986) discussed the [2+4] and [6+4] type cycloaddition reactions of 1-ethoxycarbonyl-1H-azepine and 1-ethoxycarbonyl-1H-1,2-diazepine with 3,4,5,6-tetrachloro-1,2-benzoquinone, emphasizing the complexity and versatility of these compounds in chemical reactions (Saito et al., 1986).

科学研究应用

抗惊厥和抗癫痫特性

研究表明,与4-苄基-3-乙基-1-(2-甲氧基异烟酰基)-1,4-二氮杂戊环-5-酮相关的衍生物具有潜力,特别是在苯二氮卓受体部分激动剂的背景下,具有抗惊厥和抗癫痫特性。例如,ZK 91296是一种具有相似结构的化合物,已在光敏狒狒(狒狒)和遗传性小发作大鼠模型中显示出显着的抗惊厥作用,表明其在不诱导镇静或无序脑电图模式下管理癫痫和癫痫发作的潜力在有效剂量下 (Meldrum 等,1983 年); (Jensen 等,1984 年).

合成和结构分析

该化合物还为化学研究中的新合成途径和结构分析开辟了道路。一项关于合成新型 2,4-二取代 3H-吡啶并[3,2-e][1,4]二氮杂戊环-5-酮和 2,4-二取代 3H-吡啶并[2,3-e][1,4]二氮杂戊环-5-酮衍生物的研究展示了一种高效的合成工艺,导致各种双官能化 1,4-二氮杂戊环,展示了此类化合物的多功能性和化学修饰潜力 (El Bouakher 等,2013 年).

抗增殖活性的潜力

4-苄基-3-乙基-1-(2-甲氧基异烟酰基)-1,4-二氮杂戊环-5-酮的化学骨架可能具有抗增殖活性。尽管对这种特定化合物的直接研究有限,但对苯二氮卓衍生物的相关研究探索了其对各种人类癌细胞系的抗增殖活性。此类研究强调了结构修饰对于优化生物活性和治疗潜力的重要性 (Liszkiewicz,2002 年).

机理见解和分子相互作用

对苯二氮卓衍生物的机理方面和分子相互作用的研究,包括与 4-苄基-3-乙基-1-(2-甲氧基异烟酰基)-1,4-二氮杂戊环-5-酮结构相关的衍生物,提供了对其药理作用的宝贵见解。研究详细说明了这些化合物如何与特定受体相互作用,例如苯二氮卓受体和血清素受体,为在止吐剂等领域具有治疗应用的双重拮抗剂的开发奠定了基础 (Hirokawa 等,2002 年).

属性

IUPAC Name |

4-benzyl-3-ethyl-1-(2-methoxypyridine-4-carbonyl)-1,4-diazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-3-18-15-23(21(26)17-9-11-22-19(13-17)27-2)12-10-20(25)24(18)14-16-7-5-4-6-8-16/h4-9,11,13,18H,3,10,12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQHVPVCZFVCQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-3-ethyl-1-(2-methoxyisonicotinoyl)-1,4-diazepan-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]azocane](/img/structure/B5500052.png)

![{1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5500060.png)

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B5500068.png)

![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)

![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5500089.png)

![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)

![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)

![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)

![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)